
Zhebeirine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zhebeirine, also known as 25-Epieduardine or Puqiedinone, is a steroidal alkaloid . It is isolated from the bulbs of Fritillaria puqiensis . This compound exhibits antitussive and expectorant properties .
Molecular Structure Analysis
This compound has a molecular weight of 413.64 and its molecular formula is C27H43NO2 . The exact structure involves a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms .Mecanismo De Acción
Target of Action
Zhebeirine, a steroidal alkaloid, primarily targets cell cycle-related proteins in non-small cell lung cancer (NSCLC) cells . These proteins include CDK1, CDK2, Cyclin A2, and Cyclin B2 , which are key proteins in different phases of the cell cycle .
Mode of Action
This compound interacts with its targets by down-regulating their expression . This interaction leads to significant changes in the cell cycle, effectively arresting it . The compound also inhibits the phosphorylation of p53, a protein that plays a crucial role in cell cycle regulation .
Biochemical Pathways
This compound primarily affects the cell cycle-related pathways . By down-regulating the expression of key proteins in these pathways, this compound can arrest the cell cycle . Moreover, the compound influences the p53 signaling pathway . It significantly decreases the levels of proteins participating in this pathway, including PCNA, 14-3-3σ, and CHEK1 .
Pharmacokinetics
The pharmacokinetics of a compound typically include its absorption, distribution, metabolism, and excretion (adme), all of which can impact its bioavailability
Result of Action
This compound has a significant inhibitory effect on cell viability, with an IC50 value of 36.93 μM . It can also significantly inhibit the growth of A549 cells, a type of NSCLC cell, both in vitro and in vivo . The molecular and cellular effects of this compound’s action primarily involve the arrest of the cell cycle and the regulation of related pathways .
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Zhebeirine involves the condensation of 2,3-dimethoxybenzaldehyde with 2-amino-4-methylpyridine followed by reduction and cyclization.", "Starting Materials": [ "2,3-dimethoxybenzaldehyde", "2-amino-4-methylpyridine", "Sodium borohydride", "Acetic acid", "Methanol", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Condensation of 2,3-dimethoxybenzaldehyde with 2-amino-4-methylpyridine in the presence of acetic acid and methanol to form intermediate A.", "Step 2: Reduction of intermediate A with sodium borohydride in methanol to form intermediate B.", "Step 3: Cyclization of intermediate B with hydrochloric acid and sodium hydroxide to form Zhebeirine." ] } | |
Número CAS |
143120-47-2 |
Fórmula molecular |
C28H45NO2 |
Peso molecular |
427.673 |
Nombre IUPAC |
(1S,2R,6R,9R,11S,14R,15R,18R,20R,23S,24R)-10-ethyl-20-hydroxy-6,23-dimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one |
InChI |
InChI=1S/C28H45NO2/c1-4-18-19-6-7-20-21(23(19)15-29-14-16(2)5-8-26(18)29)12-24-22(20)13-27(31)25-11-17(30)9-10-28(24,25)3/h16-26,30H,4-15H2,1-3H3/t16-,17-,18?,19-,20+,21+,22-,23+,24-,25+,26-,28+/m1/s1 |
Clave InChI |
REQSVDMOVQJECV-ZBXXMAMASA-N |
SMILES |
CCC1C2CCC3C(C2CN4C1CCC(C4)C)CC5C3CC(=O)C6C5(CCC(C6)O)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


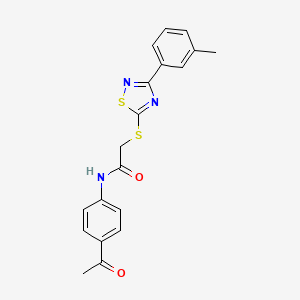
![4-(2,4-Dichlorophenyl)-2-(4-methylpiperazin-1-yl)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2781851.png)
![N-(3-chloro-4-methylphenyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2781852.png)

![Methyl 2-[(2-fluorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2781858.png)

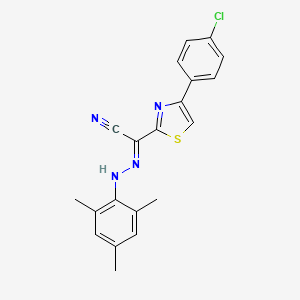
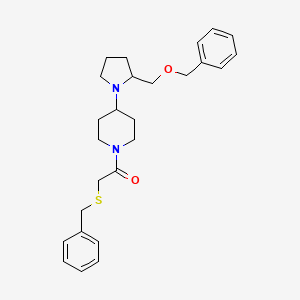


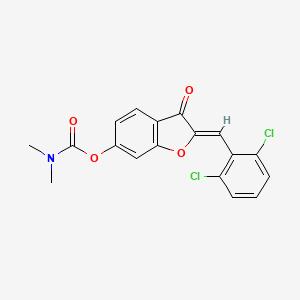
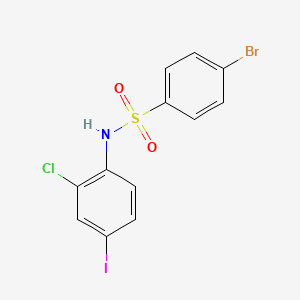
![3-[4-(2-chlorophenoxy)-3-nitrophenyl]-2-cyano-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B2781872.png)

